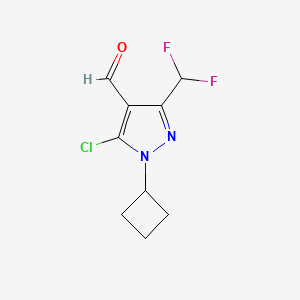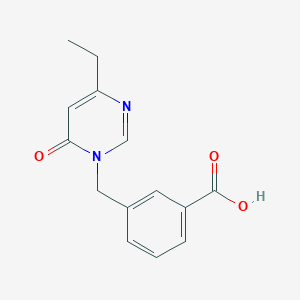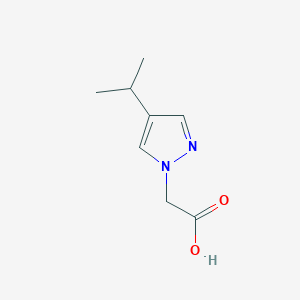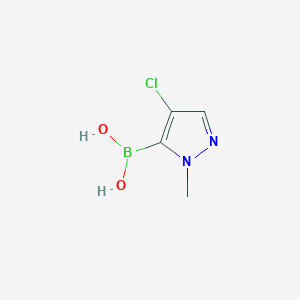
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a chlorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromo-1H-pyrazole with triisopropyl borate under specific conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
科学研究应用
(4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-YL)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating catalytic reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the chlorine substituent.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional ethyl group and a carboxylic acid group instead of the boronic acid group.
属性
分子式 |
C4H6BClN2O2 |
|---|---|
分子量 |
160.37 g/mol |
IUPAC 名称 |
(4-chloro-2-methylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C4H6BClN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2,9-10H,1H3 |
InChI 键 |
OOMKKPQNFKTFQH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NN1C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
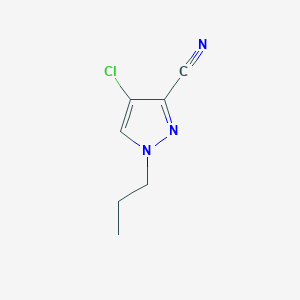
![(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
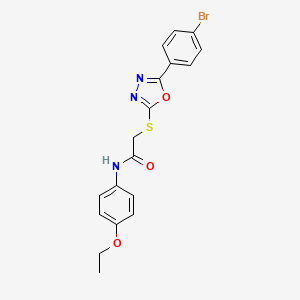
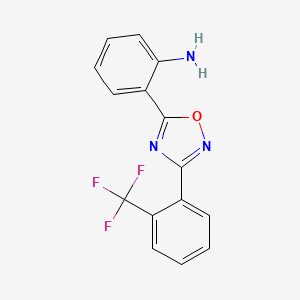


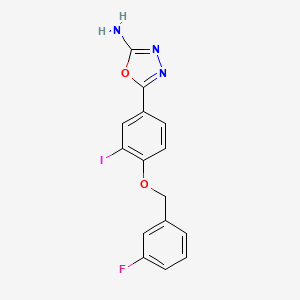
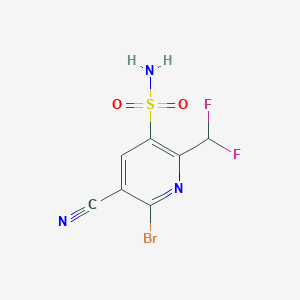
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
